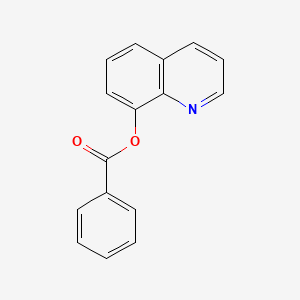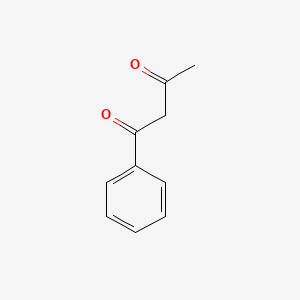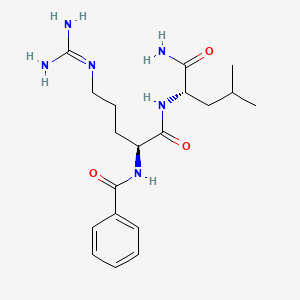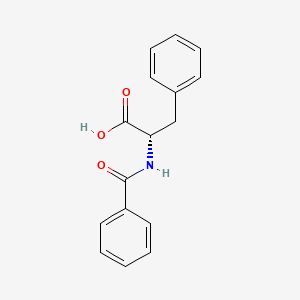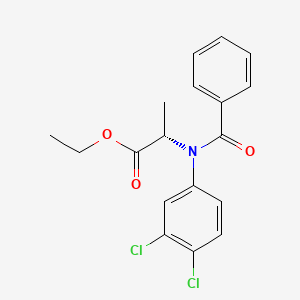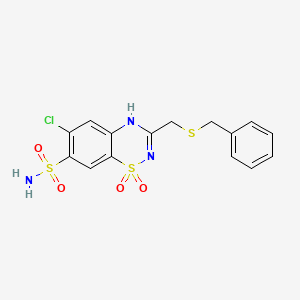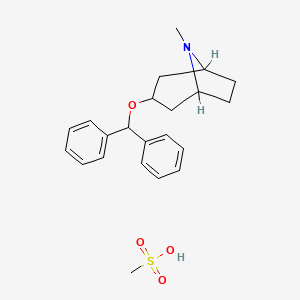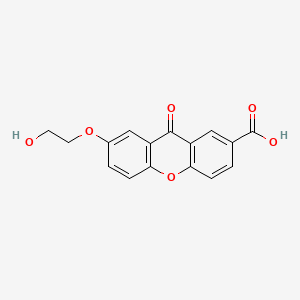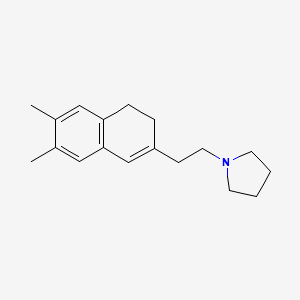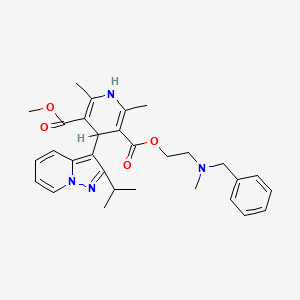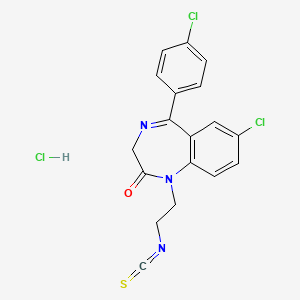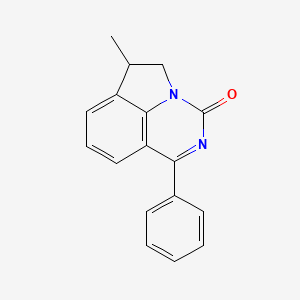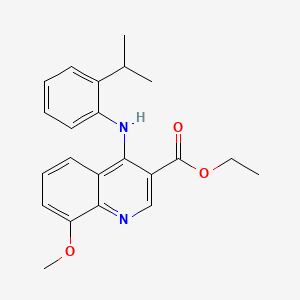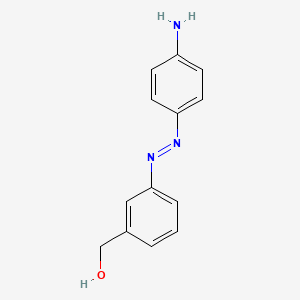
BENZYL ALCOHOL, m-((p-AMINOPHENYL)AZO)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl alcohol, m-((p-aminophenyl)azo)- is a bioactive chemical.
Applications De Recherche Scientifique
Renewable Production
- Engineering E. coli for Benzyl Alcohol Production : Escherichia coli was engineered to produce benzyl alcohol from glucose, demonstrating a yield of 7.6 mg/g on glucose and a significant improvement over initial strains (Pugh, McKenna, Halloum, & Nielsen, 2015).
Chemical Synthesis
- Single-Step Oxidation of Amino to Cross-Azo Compounds : A method for synthesizing cross-azo compounds with benzyl alcohol was developed, where benzyl alcohol remained unoxidized due to the protection of an etherial pocket (Sarkar, Sarkar, & Ghosh, 2018).
- Tandem O-H Insertion for Converting C-OH Bonds to C-C Bonds : This process involving benzylic alcohols and rhodium azavinyl carbenoids presents a novel method for cleaving C-OH bonds and forming C-C bonds, useful for constructing α-aminoketones (Mi, Kumar, Liao, & Bi, 2016).
Biocatalysis
- One-Pot Cascade Biotransformation for Benzyl Alcohol Synthesis : Using Escherichia coli, this method efficiently converts L-phenylalanine into benzyl alcohol, indicating potential for producing high-valued fine chemicals (Liu et al., 2020).
Flavor and Fragrance Industry
- De Novo Synthesis in Wine Flavor Diversity : Research on Hanseniaspora vineae showed that this yeast contributes to wine flavor diversity by increasing benzyl alcohol levels, which enhance floral and fruity flavors in wines (Martín et al., 2016).
Immunological Studies
- Production of Antibodies to Azo-Linked Derivatives : A study on the production of antibodies to azo-linked derivatives of a compound similar to benzyl alcohol showed potential for cross-reactivity with sporidesmin and its derivatives (Jonas & Erasmuson, 1977).
Catalytic Synthesis
- Synthesis of Benzylic H-Phosphinates : This method illustrates a green synthesis approach for benzylic H-phosphinates using palladium catalysis (Coudray & Montchamp, 2008).
- Copper-Catalyzed Transformation of Alcohols into Azides and Amides : Demonstrating the efficient synthesis of azides and amides from secondary benzylic alcohols (Rokade, Gadde, & Prabhu, 2015).
Pharmacological and Toxicological Screening
- Synthesis and Screening of Penicillin–Triazole Conjugates : This study involved benzyl alcohol in the synthesis of hybrid antimicrobial compounds, showcasing potential for clinical studies (Sahu, Sahu, & Agrawal, 2019).
Graphene Oxide Support in Catalysis
- Graphene Oxide for Immobilization of Phosphotungstic Acid : This research involved benzyl alcohol in the context of catalytic oxidation, highlighting the application of graphene oxide as a catalyst support (Liu et al., 2014).
Propriétés
Numéro CAS |
69321-18-2 |
|---|---|
Nom du produit |
BENZYL ALCOHOL, m-((p-AMINOPHENYL)AZO)- |
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
[3-[(4-aminophenyl)diazenyl]phenyl]methanol |
InChI |
InChI=1S/C13H13N3O/c14-11-4-6-12(7-5-11)15-16-13-3-1-2-10(8-13)9-17/h1-8,17H,9,14H2 |
Clé InChI |
CXSVYDYSXZRTGF-FOCLMDBBSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=CC=C(C=C2)N)CO |
SMILES canonique |
C1=CC(=CC(=C1)N=NC2=CC=C(C=C2)N)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzyl alcohol, m-((p-aminophenyl)azo)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



